molecular formula C19H14BrClN2O3S B4016519 N-(5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

N-(5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No. B4016519
M. Wt: 465.7 g/mol
InChI Key: ZEXRBXAKDODSHM-MFOYZWKCSA-N
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Description

This compound is a part of a broader class of chemical entities known for their potential in various biological and chemical applications. Although the specific compound may not have direct references, related derivatives have been synthesized and characterized, indicating a growing interest in their structural and functional capabilities.

Synthesis Analysis

The synthesis of related compounds typically involves carbodiimide condensation catalysis, offering a convenient and fast method for creating complex structures like thiadiazoles and acetamide derivatives (Yu et al., 2014). These methods leverage reactions between different chemical entities to introduce specific functional groups, indicating a potentially similar approach for our compound of interest.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction, revealing detailed insights into their crystalline forms and intermolecular interactions. For example, compounds with close structural resemblance have demonstrated 'V'-shaped configurations and intricate hydrogen bonding patterns that contribute to their stability and reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole and acetamide derivatives have shown the formation of complex molecular structures with significant biological activities. The synthesis processes often involve reactions with various agents to introduce or modify specific functional groups, thereby altering the compound's reactivity and interaction capabilities (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular configurations. Specific interactions, such as hydrogen bonding and van der Waals forces, play crucial roles in defining their physical characteristics and stability under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for chemical modifications, are essential for understanding the versatility and applicability of these compounds. Studies have shown that modifications in the thiadiazole or acetamide components can significantly impact their biological activities and chemical behaviors (Abbasi et al., 2018).

properties

IUPAC Name

N-[(5Z)-5-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O3S/c1-11(24)22-19-23-18(25)17(27-19)9-13-4-7-16(15(20)8-13)26-10-12-2-5-14(21)6-3-12/h2-9H,10H2,1H3,(H,22,23,24,25)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXRBXAKDODSHM-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5Z)-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
N-(5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

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